Product packaging for methyl 2-(1H-indol-3-yl)propanoate(Cat. No.:)

methyl 2-(1H-indol-3-yl)propanoate

Cat. No.: B13253922
M. Wt: 203.24 g/mol
InChI Key: DKPWECDPNJOYSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(1H-indol-3-yl)propanoate (CAS 23304-43-0) is a synthetic indole derivative of significant interest in medicinal chemistry and pharmaceutical research. Indole-based compounds are recognized as privileged scaffolds due to their diverse biological activities and presence in many therapeutic agents . This compound serves as a valuable building block for the synthesis of more complex molecules and for probing biological pathways. Researchers can explore its potential across various therapeutic areas. Indole derivatives have demonstrated a wide spectrum of biological activities, including antiviral activity against viruses such as influenza A, Coxsackie B4, and Hepatitis C . They also show promise in anticancer research, where certain derivatives have exhibited potent antiproliferative effects against various human cancer cell lines by inducing apoptosis . Furthermore, indole compounds are investigated for their anti-inflammatory and analgesic properties, often acting as inhibitors of cyclooxygenase (COX) enzymes . The structural motif of the indole nucleus allows this compound to bind with high affinity to multiple receptors, making it a versatile candidate for developing new therapeutic agents . As an intermediate, it can be used to create novel compounds for screening against a range of pharmacological targets. Attention: This product is for research use only. It is not intended for human or veterinary use. Please enquirer for detailed specifications, certificate of analysis, and custom synthesis options.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13NO2 B13253922 methyl 2-(1H-indol-3-yl)propanoate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(1H-indol-3-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-8(12(14)15-2)10-7-13-11-6-4-3-5-9(10)11/h3-8,13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKPWECDPNJOYSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CNC2=CC=CC=C21)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Transformations and Reactivity Studies of the Methyl 2 1h Indol 3 Yl Propanoate Scaffold

Reactions at the Ester Functionality

The ester group of methyl 2-(1H-indol-3-yl)propanoate is a key site for chemical modification, allowing for the synthesis of a variety of derivatives through reactions such as transesterification, hydrolysis, and conversion to amides and hydrazides.

Transesterification Processes

Transesterification is a chemical reaction that involves the exchange of the alcohol portion of an ester with another alcohol. In the context of this compound, this process can be catalyzed by either an acid or a base. masterorganicchemistry.com

Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com This is followed by a nucleophilic attack from an alcohol, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol (B129727) result in the formation of a new ester. The use of the incoming alcohol as a solvent can drive the reaction to completion. masterorganicchemistry.com

Base-catalyzed transesterification involves the reaction of an alkoxide with the ester. The alkoxide, being a potent nucleophile, attacks the carbonyl carbon to form a tetrahedral intermediate. The departure of the methoxide (B1231860) group then yields the new ester. masterorganicchemistry.com This method is often employed in the production of biodiesel from triglycerides through methanolysis. masterorganicchemistry.com

Hydrolysis of the Ester Bond

The hydrolysis of the ester bond in this compound to its corresponding carboxylic acid, 2-(1H-indol-3-yl)propanoic acid, can be achieved under either acidic or basic conditions.

Base-catalyzed hydrolysis, also known as saponification, is a common method. It typically involves heating the ester with a solution of a strong base, such as sodium hydroxide (B78521) in a mixture of water and an alcohol like methanol. chemspider.com The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the carbonyl carbon of the ester. The resulting carboxylate salt is then protonated in a subsequent acidic workup to yield the free carboxylic acid.

Acid-catalyzed hydrolysis involves heating the ester in the presence of a strong acid, such as hydrochloric acid, and water. The acid protonates the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water.

Derivatization to Amides and Hydrazides

The conversion of this compound to amides and hydrazides expands its chemical diversity and potential biological applications.

Amide Formation: Amides are generally synthesized by reacting the ester with an amine. This aminolysis can be facilitated by heating the reactants together. sphinxsai.com More efficient methods involve the use of alkali metal amidoboranes, such as sodium amidoborane (NaNH2BH3), which can convert esters to primary amides rapidly at room temperature. nih.gov The reaction of L-tryptophan methyl ester, a structurally related compound, with NaNH2BH3 yields the corresponding amide in high yield without racemization. nih.gov

Hydrazide Formation: Hydrazides are valuable intermediates in the synthesis of various heterocyclic compounds. nih.gov They are typically prepared by reacting the ester with hydrazine (B178648) hydrate, often in a solvent like ethanol, under reflux conditions. nih.govresearchgate.net This reaction is a nucleophilic acyl substitution where the hydrazine acts as the nucleophile. uobaghdad.edu.iqmdpi.com The resulting hydrazides can be further reacted with various electrophiles to create a wide range of derivatives with potential pharmacological activities. nih.govrjptonline.org

Electrophilic and Nucleophilic Substitutions on the Indole (B1671886) Ring System

The indole nucleus of this compound is susceptible to both electrophilic and nucleophilic substitution reactions, allowing for further functionalization of the molecule.

Regioselectivity of Electrophilic Additions and Substitutions

The indole ring is an electron-rich aromatic system, making it reactive towards electrophiles. The preferred site for electrophilic attack is the C3 position due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate (the arenium ion). However, since the C3 position is already substituted in this compound, electrophilic substitution will be directed to other positions on the ring.

In Friedel-Crafts acylation, for example, the reaction of N-methylindole with methyl 9-chloro-9-oxononanoate in the presence of a Lewis acid like aluminum chloride leads to acylation at the C3 position. mdpi.com For 3-substituted indoles, electrophilic substitution typically occurs at the C2 position. The reaction of 2-indolylmethanols with enamides, catalyzed by aluminum chloride, results in regioselective C3 alkylation. mdpi.com However, highly reactive electrophiles generated from (1H-indol-3-yl)methanols can be challenging to control due to potential dimerization or oligomerization. nih.gov

Functionalization at Indole Nitrogen (N1) (e.g., N-alkylation)

The nitrogen atom of the indole ring (N1) can be functionalized through various reactions, most notably N-alkylation. This modification can significantly impact the biological activity of the resulting compounds.

A common method for N-alkylation involves the deprotonation of the indole nitrogen with a base to form an indole anion, followed by reaction with an alkylating agent like an alkyl halide. google.com However, this method often requires strong bases and hazardous alkylating agents. google.com

Milder and more efficient methods have been developed. For instance, N-methylation and N-benzylation can be achieved using dimethyl carbonate and dibenzyl carbonate, respectively, in the presence of a catalytic amount of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO). google.com These reactions can be performed under mild conditions and can be accelerated by microwave irradiation or the use of ionic liquids. google.com The regioselectivity of N-alkylation can be influenced by the reaction conditions and the substituents present on the indole ring. beilstein-journals.org

Functionalization at Indole C2 and C5 Positions (e.g., arylation, ethynylation)

The indole nucleus of the this compound scaffold, particularly the C2 position, is a prime target for functionalization due to the electron-rich nature of the heterocycle. While the C3 position is substituted, the C2 position remains nucleophilic and is amenable to various transformations, including arylation and ethynylation.

Arylation: Direct C2-H arylation of indoles represents a powerful and atom-economical strategy. kuleuven.be Methodologies have been developed that achieve high regioselectivity for the C2 position. For instance, photoredox catalysis using aryldiazonium salts under metal-free conditions allows for the chemoselective introduction of aryl groups at the C2 position of tryptophan derivatives, which are structurally analogous to this compound. nih.gov This method is notable for its mild conditions and tolerance of various functional groups, proceeding without racemization at the α-carbon of the side chain. nih.gov A proposed mechanism involves the formation of an electron-donor-acceptor (EDA) complex between the indole and the diazonium salt, which upon photoexcitation, generates an aryl radical that selectively adds to the C2 position. nih.gov

Palladium-catalyzed C2-H arylation is another prominent method. kuleuven.beresearchgate.net These reactions often employ an oxidant and a specific ligand to facilitate the C-H activation and subsequent coupling with an aryl partner, such as an aryl halide or boronic acid. researchgate.net The use of a Pd-loaded metal-organic framework (MOF) as a heterogeneous catalyst has also been shown to be effective for the C2-H arylation of various indole scaffolds. kuleuven.be

Ethynylation: The introduction of an ethynyl (B1212043) group, or alkynylation, at the C2 position of the indole ring has also been explored. Ruthenium(II)-catalyzed C-H activation strategies have been successfully employed to introduce alkynyl groups selectively at the C2 position of indoles. researchgate.net While direct C5 functionalization is less common due to lower reactivity compared to the pyrrole (B145914) ring positions, strategies involving directing groups at the N1 or C3 position can facilitate functionalization on the benzene (B151609) portion of the indole. researchgate.net For instance, iridium-catalyzed borylation can functionalize the C7 position, and similar strategies could potentially be adapted for the C5 position, which could then be converted to an ethynyl group via Sonogashira coupling. researchgate.netnih.gov

Table 1: Examples of C2 Functionalization of Indole Scaffolds
TransformationCatalyst/ReagentKey FeaturesReference
C2-ArylationPhotoredox catalyst (metal-free), Aryldiazonium saltsMild conditions, high regioselectivity, suitable for complex biomolecules like tryptophan derivatives. nih.gov
C2-H ArylationPd-loaded Metal-Organic Framework (MOF)Heterogeneous catalysis, good yields, and C2 selectivity. kuleuven.be
C2-AlkynylationRu(II) catalystDirect C-H activation for the introduction of alkynyl groups. researchgate.net
C2-AllylationAllylboration of in-situ generated 3-chloroindoleninesMild and practical method compatible with C3-substituted indoles. researchgate.net

Transformations at the Propanoate Chain

The α-carbon of the this compound is activated by the adjacent ester carbonyl group, making its proton acidic and amenable to deprotonation to form an enolate. utdallas.edulibretexts.org This enolate is a powerful nucleophile that can react with various electrophiles, allowing for the introduction of new substituents at this position. utdallas.edu

To generate the enolate, a strong, non-nucleophilic base is typically required to avoid competitive addition to the ester carbonyl. utdallas.edu Lithium diisopropylamide (LDA) is a common choice for this purpose, as its steric bulk prevents it from acting as a nucleophile. utdallas.eduyoutube.com Once formed, the enolate can be alkylated in an SN2 reaction, typically with primary alkyl halides to introduce new alkyl groups at the α-carbon. youtube.com This reaction provides a direct method for creating a more complex side chain. Many aldehydes and ketones undergo similar substitution reactions at an alpha-carbon. libretexts.org

Modifying the length of the propanoate chain is a key synthetic strategy for accessing different analogues.

Chain Elongation: A standard method for elongating the carbon chain involves the reduction of the methyl ester to the corresponding primary alcohol, 3-(1H-indol-3-yl)propan-1-ol. This can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄). The resulting alcohol can then be converted into a good leaving group, such as a tosylate or a halide. Subsequent nucleophilic substitution with a cyanide source (e.g., NaCN) would yield the corresponding nitrile. Hydrolysis of the nitrile followed by esterification would complete the one-carbon chain elongation, yielding a butanoate derivative.

Chain Shortening: Chain shortening is a more complex transformation. One classical approach that could be adapted is the Barbier-Wieland degradation. This would involve reacting the methyl ester with a Grignard reagent (e.g., phenylmagnesium bromide) twice to form a tertiary alcohol. Dehydration of this alcohol would yield an alkene, which could then be subjected to oxidative cleavage (e.g., with ozone or KMnO₄) to cleave the carbon-carbon bond and produce a carboxylic acid with one less carbon than the starting material. This acid could then be re-esterified to give the corresponding methyl acetate (B1210297) derivative.

Cyclization and Rearrangement Reactions Involving the Indole Propanoate Moiety

The indole propanoate moiety can undergo various cyclization and rearrangement reactions to form more complex polycyclic structures. nih.gov

Cyclization: Intramolecular Friedel-Crafts-type reactions are a common strategy for forming new rings. The propanoate chain can be activated to form an electrophilic species that can cyclize onto an electron-rich position of the indole nucleus, typically the C4 position. For example, conversion of the propanoate's carboxylic acid (after hydrolysis of the ester) to an acyl chloride allows for an intramolecular acylation reaction, often promoted by a Lewis acid like AlCl₃, to form a six-membered ring fused to the indole core. This creates a tricyclic ketone, a valuable intermediate for further synthesis.

Rearrangement: Rearrangement reactions can be used to construct complex indole alkaloids. nih.govnih.gov For example, α-iminol rearrangements have been strategically redirected to synthesize unsymmetrically 2,3-diaryl substituted indoles. nih.gov While not directly starting from this compound, these principles demonstrate how side chains can be involved in complex bond-forming and breaking sequences to alter the core indole structure.

Organometallic Reactions and Advanced Cross-Coupling Chemistry

Modern organometallic chemistry provides powerful tools for functionalizing the this compound scaffold. msu.edu Palladium-catalyzed cross-coupling reactions are particularly prevalent for modifying the indole ring. nih.govrsc.org

To utilize these methods, the indole ring typically needs to be pre-functionalized with a halide (e.g., bromide or iodide) or a triflate. This can be achieved at various positions (e.g., C2, C4, C5, C6, C7). The resulting halo-indole derivative can then participate in a wide range of cross-coupling reactions:

Suzuki Coupling: Reaction with a boronic acid or ester to form a new carbon-carbon bond, useful for arylation or vinylation.

Buchwald-Hartwig Amination: Coupling with an amine to form a C-N bond, introducing amino substituents onto the indole ring. nih.gov

Sonogashira Coupling: Reaction with a terminal alkyne to introduce alkynyl groups.

Heck Coupling: Coupling with an alkene to form a new C-C bond.

Direct C-H activation is an increasingly important strategy that avoids the need for pre-functionalization. researchgate.net As mentioned in section 3.2.3, palladium, rhodium, or ruthenium catalysts can activate a C-H bond on the indole ring (most commonly at C2) and couple it directly with a reaction partner. kuleuven.benih.gov This approach is highly atom-economical and allows for the late-stage functionalization of complex molecules. nih.gov

Table 2: Advanced Cross-Coupling Reactions for Indole Functionalization
Reaction TypeIndole SubstrateCoupling PartnerCatalyst System (Example)Bond FormedReference
Suzuki CouplingHalo-indoleAryl/Vinyl Boronic AcidPd(OAc)₂, LigandC-C (sp²-sp²) nih.gov
Buchwald-Hartwig AminationHalo-indoleAmine (R₂NH)Pd Catalyst, Ligand (e.g., tBuXphos)C-N nih.gov
Direct C-H ArylationIndoleAryl Halide / Boronic AcidPd(OAc)₂C-C (sp²-sp²) kuleuven.beresearchgate.net
Oxidative Cross-CouplingIndoleAzole-4-carboxylatePd(TFA)₂, Ag₂CO₃C-C (sp²-sp²) rsc.org

Advanced Spectroscopic and Structural Characterization of Methyl 2 1h Indol 3 Yl Propanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the solution-state structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map the complete covalent framework and deduce stereochemical relationships.

The ¹H NMR spectrum of methyl 2-(1H-indol-3-yl)propanoate provides a unique fingerprint of its proton environments. The spectrum is characterized by distinct signals for the protons on the indole (B1671886) nucleus and the propanoate side chain.

Indole Protons: The indole ring system gives rise to a set of signals in the aromatic region of the spectrum (typically δ 7.0-8.0 ppm). The proton on the nitrogen atom (N-H) usually appears as a broad singlet at a downfield chemical shift (δ > 8.0 ppm). The proton at the C2 position is often a singlet or a narrow triplet around δ 7.0-7.2 ppm. The four protons on the benzo-fused ring (H4, H5, H6, H7) exhibit complex splitting patterns (doublets, triplets, or multiplets) characteristic of a substituted benzene (B151609) ring.

Propanoate Protons: The side chain protons are observed in the aliphatic region. The methoxy group (-OCH₃) protons appear as a sharp singlet around δ 3.6-3.7 ppm. The α-proton (CH) adjacent to the carbonyl group is expected to be a quartet, shifted downfield by the adjacent electron-withdrawing ester and indole groups. The β-methyl protons (-CH₃) would appear as a doublet, coupled to the α-proton.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
N-H (Indole)> 8.0Broad Singlet
H-4, H-7 (Indole)7.5 - 7.8Doublet
H-5, H-6 (Indole)7.0 - 7.3Multiplet
H-2 (Indole)~ 7.1Singlet
α-H (Propanoate)3.8 - 4.0Quartet
-OCH₃ (Ester)~ 3.7Singlet
β-CH₃ (Propanoate)1.5 - 1.7Doublet

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal.

Indole Carbons: The eight carbon atoms of the indole ring resonate in the range of δ 110-140 ppm. The C3 carbon, being attached to the propanoate chain, and the C7a carbon, at the ring junction, are typically found in the more downfield portion of this range.

Propanoate Carbons: The carbonyl carbon (C=O) of the ester functional group is the most downfield signal in the spectrum, typically appearing around δ 170-175 ppm. The methoxy carbon (-OCH₃) is found around δ 50-55 ppm, while the α-carbon and β-methyl carbon atoms resonate at higher field strengths.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Ester)172 - 175
C-7a (Indole)~ 136
C-3a (Indole)~ 127
C-2 (Indole)~ 123
C-4, C-5, C-6, C-7 (Indole)111 - 122
C-3 (Indole)~ 112
-OCH₃ (Ester)~ 52
α-C (Propanoate)~ 35
β-CH₃ (Propanoate)~ 18

While 1D NMR provides essential data, 2D NMR experiments are indispensable for unambiguous structural confirmation. st-andrews.ac.uk

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would show correlations between the α-H and the β-CH₃ protons of the propanoate chain, confirming their connectivity. It would also map the connectivity of the adjacent protons on the benzene portion of the indole ring (H4-H5-H6-H7).

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. youtube.com It provides an unambiguous assignment of the ¹H and ¹³C signals for all C-H fragments, for example, linking the α-proton signal to the α-carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing the connectivity between different parts of the molecule by showing correlations between protons and carbons that are two or three bonds apart. youtube.com Key correlations would include the signal from the α-proton to the carbonyl carbon (C=O) and to the C2 and C3 carbons of the indole ring. This would definitively confirm that the propanoate side chain is attached to the C3 position of the indole nucleus.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern upon ionization. For this compound (C₁₂H₁₃NO₂), the exact molecular weight is 203.24 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 203. The fragmentation pattern is dominated by cleavages that lead to stable ions. Key fragmentation pathways would include:

Loss of the methoxycarbonyl radical: Cleavage of the bond between the α-carbon and the indole ring can lead to the loss of the ·CH(CH₃)COOCH₃ fragment, but a more prominent fragmentation is often initiated by cleavage adjacent to the indole ring.

Formation of the indolyl-methyl cation: The most characteristic fragmentation for 3-substituted indoles involves the cleavage of the side chain at the β-position relative to the ring. This results in the formation of a highly stable quinolinium or indoleninium cation at m/z 130. This is often the base peak in the spectrum.

Loss of the methoxy group: Fragmentation of the ester can lead to the loss of a methoxy radical (·OCH₃, 31 Da) to give a fragment ion at m/z 172, or the loss of a methoxycarbonyl radical (·COOCH₃, 59 Da) to produce an ion at m/z 144.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound would display several key absorption bands that confirm its structure:

A sharp absorption band around 3400-3300 cm⁻¹ corresponding to the N-H stretching vibration of the indole ring.

A strong, sharp peak in the region of 1750-1730 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the saturated ester group. docbrown.inforesearchgate.net

Multiple bands in the 1300-1000 cm⁻¹ range, corresponding to the C-O stretching vibrations of the ester. docbrown.info

Absorptions just above 3000 cm⁻¹ for the aromatic C-H stretches and just below 3000 cm⁻¹ for the aliphatic C-H stretches. researchgate.net

Several peaks in the 1600-1450 cm⁻¹ region due to the C=C stretching vibrations within the aromatic indole ring.

Table 3: Characteristic Infrared Absorption Bands for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Indole N-HStretch3400 - 3300Medium, Sharp
Aromatic C-HStretch3100 - 3000Medium
Aliphatic C-HStretch3000 - 2850Medium
Ester C=OStretch1750 - 1730Strong, Sharp
Aromatic C=CStretch1600 - 1450Medium-Weak
Ester C-OStretch1300 - 1000Strong

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

While NMR provides the solution-state structure, single-crystal X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state. This technique provides precise data on bond lengths, bond angles, and torsional angles, defining the exact three-dimensional conformation of the molecule.

The planarity of the indole ring system.

The specific conformation of the propanoate side chain relative to the indole ring.

The packing arrangement of the molecules in the crystal lattice, which is influenced by intermolecular forces. A prominent interaction would be hydrogen bonding between the N-H proton of the indole ring of one molecule and the carbonyl oxygen of the ester group of a neighboring molecule, potentially forming chains or dimeric structures in the crystal. researchgate.netresearchgate.net

While a crystal structure for the specific title compound is not publicly available, analysis of a closely related isomer, methyl 3-(1H-indol-3-yl)propanoate, has shown that the indole ring is essentially planar and that intermolecular N—H···O hydrogen bonds are crucial in defining the crystal packing, linking molecules into chains. researchgate.netresearchgate.net A similar hydrogen bonding motif would be expected for this compound.

Crystal Packing and Intermolecular Interactions (e.g., N-H···O hydrogen bonding)

In the crystal structure of methyl 3-(1H-indol-3-yl)propanoate, the molecule adopts a nearly planar conformation. The crystal packing is primarily dictated by intermolecular N-H···O hydrogen bonds. These interactions link adjacent molecules, forming infinite chains that propagate along the researchgate.net direction in the crystal lattice researchgate.netnih.gov. This type of hydrogen bonding is a common and crucial feature in the crystal engineering of indole derivatives, significantly influencing their solid-state architecture nih.gov. The indole N-H group acts as a hydrogen bond donor, while the carbonyl oxygen of the ester group on a neighboring molecule serves as the acceptor.

The detailed geometry of this N-H···O hydrogen bond in methyl 3-(1H-indol-3-yl)propanoate has been determined through single-crystal X-ray diffraction, and the key parameters are summarized in the table below. It is anticipated that this compound would exhibit a similar hydrogen-bonding pattern, leading to comparable supramolecular assemblies.

Table 1: Hydrogen-Bond Geometry for Methyl 3-(1H-indol-3-yl)propanoate

D—H···A D—H (Å) H···A (Å) D···A (Å) <(DHA) (°)
N1—H1···O1 0.90 2.08 2.978 (2) 175

Data sourced from the crystallographic study of methyl 3-(1H-indol-3-yl)propanoate researchgate.netnih.gov.

The crystallographic data for methyl 3-(1H-indol-3-yl)propanoate is presented in the following table.

Table 2: Crystal Data and Structure Refinement for Methyl 3-(1H-indol-3-yl)propanoate

Parameter Value
Empirical formula C12H13NO2
Formula weight 203.24
Temperature 296 K
Wavelength 0.71073 Å
Crystal system Monoclinic
Space group P21/c

Data sourced from the crystallographic study of methyl 3-(1H-indol-3-yl)propanoate researchgate.net.

Determination of Absolute Configuration for Chiral Analogues

This compound possesses a chiral center at the C2 position of the propanoate chain. Therefore, it can exist as a pair of enantiomers, (R)-methyl 2-(1H-indol-3-yl)propanoate and (S)-methyl 2-(1H-indol-3-yl)propanoate. The determination of the absolute configuration of such chiral analogues is a critical aspect of their stereochemical characterization.

One of the most definitive methods for determining the absolute configuration of a chiral molecule is single-crystal X-ray crystallography wikipedia.org. This technique can unambiguously establish the three-dimensional arrangement of atoms in a molecule, provided that a suitable single crystal of an enantiomerically pure compound can be obtained wikipedia.org. For chiral molecules, crystallization must occur in one of the 65 Sohncke space groups (chiral space groups) wikipedia.org.

In cases where obtaining a single crystal of the target enantiomer is challenging, a common strategy involves the synthesis of diastereomeric derivatives. This is achieved by reacting the racemic mixture with a chiral derivatizing agent of a known absolute configuration tcichemicals.com. The resulting diastereomers have different physical properties, including solubility, which often facilitates their separation by crystallization tcichemicals.com. Once a single crystal of one of the diastereomers is grown, its structure can be determined by X-ray diffraction. Since the absolute configuration of the chiral auxiliary is known, the absolute configuration of the original chiral center can be deduced.

For indole derivatives, this approach has been successfully applied. For instance, systematic studies on chiral 3-(piperidin-3-yl)-1H-indole derivatives have utilized single-crystal X-ray crystallography to determine the absolute configuration of the enantiomers researchgate.net.

Alternative techniques for the determination of absolute configuration include:

Vibrational Circular Dichroism (VCD): This spectroscopic method measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.

Optical Rotatory Dispersion (ORD): This technique measures the change in the angle of rotation of plane-polarized light as a function of wavelength.

Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Shift Reagents or Chiral Solvating Agents: The formation of diastereomeric complexes with chiral reagents can lead to the separation of signals for the two enantiomers in the NMR spectrum, which can sometimes be used to infer the absolute configuration wikipedia.org. The advanced Mosher's method is a well-known example of using NMR to determine the absolute configuration of secondary alcohols and other chiral compounds.

The choice of method for determining the absolute configuration of chiral analogues of this compound would depend on factors such as the ease of crystallization and the availability of instrumentation.

In-depth Computational Analysis of this compound Remains Largely Unexplored in Scientific Literature

A thorough review of available scientific literature reveals a significant gap in the computational and theoretical investigation of the chemical compound This compound . Despite the importance of indole derivatives in medicinal chemistry and materials science, detailed studies focusing on the specific quantum chemical calculations, reaction mechanisms, and molecular dynamics of this particular molecule are not readily found in published research.

The user's request for an article structured around a comprehensive computational analysis—including Density Functional Theory (DFT) studies on electronic structure, molecular orbital analysis, reaction mechanism elucidation, and conformational analysis—could not be fulfilled. The search for specific data pertaining to "this compound" across various scientific databases did not yield the necessary detailed findings to populate the requested sections and subsections.

While computational studies on related indole compounds exist, they focus on structurally distinct molecules. For instance, research is available on:

Methyl 3-(1H-indol-3-yl)propanoate : The isomer of the requested compound has been characterized by single-crystal X-ray diffraction, which provides insights into its solid-state conformation. nih.govresearchgate.net This analysis shows an essentially planar conformation in the crystal lattice. nih.govresearchgate.net

Other Indole Propanoate Derivatives : Computational studies, including DFT, have been performed on more complex derivatives, such as ethyl 2-cyano-3-(1H-indol-3-yl)-3-phenylpropanoate and other substituted indoles. sgu.edu.in These studies investigate electronic properties and reactivity, but the presence of additional functional groups (like cyano or phenyl groups) significantly alters the molecule's characteristics compared to the user's specified compound.

Complex Indole Systems : Research involving computational modeling has been conducted on intricate reactions like the intramolecular [3+2] cycloaddition of complex indole derivatives and the crystal structure and DFT study of molecules like (E)-N-[2-(1H-indol-3-yl)ethyl]-1-(anthracen-9-yl)methanimine. researchgate.netresearchgate.net

However, none of these studies provide the specific, detailed computational data required to construct an article solely on This compound as per the provided outline. The strict adherence to the specified compound and the detailed nature of the requested analysis (including transition state characterization, energy landscape profiling, and molecular dynamics simulations) necessitates dedicated research that does not appear to be publicly available at this time.

Therefore, a scientifically accurate and thorough article that strictly adheres to the requested outline for This compound cannot be generated from the available information.

Computational and Theoretical Investigations of Methyl 2 1h Indol 3 Yl Propanoate

Prediction of Spectroscopic Properties (e.g., TD-DFT for UV-Vis/Fluorescence)

The prediction of spectroscopic properties of molecules like methyl 2-(1H-indol-3-yl)propanoate is a significant application of computational chemistry. Time-Dependent Density Functional Theory (TD-DFT) is a powerful method used to forecast the electronic absorption spectra (UV-Vis) and fluorescence of organic compounds. mdpi.comresearchgate.net This approach allows researchers to understand the electronic transitions within a molecule and predict the wavelengths at which it will absorb or emit light.

The process begins with the optimization of the molecule's ground-state geometry using Density Functional Theory (DFT). mdpi.com This step is crucial as the accuracy of the predicted spectrum is highly dependent on the initial molecular structure. Following geometry optimization, a vibrational frequency analysis is typically performed to ensure that the optimized structure corresponds to a true energy minimum on the potential energy surface. mdpi.com

Once a stable ground-state structure is obtained, TD-DFT calculations are employed to determine the energies of various electronic excited states. researchgate.net These calculations yield information about the vertical excitation energies, which correspond to the absorption of light, and the oscillator strengths, which are related to the intensity of the absorption bands. mdpi.com The results from these calculations can be used to generate a theoretical UV-Vis spectrum.

For indole (B1671886) derivatives, the electronic transitions are often of a π → π* nature, involving the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) or other nearby molecular orbitals. functmaterials.org.ua The energy difference between these orbitals largely determines the absorption wavelength (λmax). mdpi.com

While no specific TD-DFT studies on this compound are publicly available, studies on related indole-containing molecules demonstrate the utility of this method. For instance, TD-DFT calculations have been successfully used to predict the absorption spectra of various natural and synthetic compounds, with good agreement between theoretical and experimental data. mdpi.com A hypothetical TD-DFT calculation for this compound would likely be performed using a functional such as B3LYP and a basis set like 6-311+G(d,p), often with a solvent model to simulate solution-phase conditions. mdpi.com

The predicted spectroscopic data would resemble the following hypothetical table:

Table 1: Hypothetical Predicted UV-Vis Absorption Data for this compound using TD-DFT

ExcitationWavelength (λmax, nm)Oscillator Strength (f)Major Contribution
S0 → S12850.12HOMO → LUMO
S0 → S22600.25HOMO-1 → LUMO
S0 → S32200.85HOMO → LUMO+1

Note: The data in this table is hypothetical and serves to illustrate the typical output of a TD-DFT calculation.

Similarly, TD-DFT can be used to investigate the properties of the first singlet excited state (S1) to predict fluorescence behavior. By optimizing the geometry of the S1 state, one can calculate the emission energy, providing insight into the molecule's potential as a fluorescent agent.

In Silico Modeling of Molecular Interactions (e.g., docking studies with target proteins)

In silico modeling, particularly molecular docking, is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug discovery and molecular biology for understanding the interactions between a ligand, such as this compound, and a biological target, typically a protein.

The molecular docking process involves several key steps. First, the three-dimensional structures of both the ligand (this compound) and the target protein are required. These can be obtained from experimental data, such as X-ray crystallography, or generated through homology modeling if experimental structures are unavailable. nih.gov

Next, a docking algorithm is used to explore the conformational space of the ligand within the binding site of the protein. The algorithm generates a series of possible binding poses and uses a scoring function to evaluate the fitness of each pose. nih.gov The scoring function estimates the binding affinity, often expressed as a negative score in kcal/mol, where a more negative value indicates a stronger predicted interaction.

Although specific docking studies featuring this compound are not documented in the available literature, research on analogous indole derivatives highlights the potential applications. For example, indole derivatives have been investigated as inhibitors of various enzymes, and docking studies have been crucial in elucidating their mechanism of action. researchgate.net A study on a related compound, methyl 3-(1H-indol-3-yl)propanoate, mentioned its synthesis as a precursor for histone deacetylase (HDAC) inhibitors, a common target for docking studies. researchgate.net

A hypothetical docking study of this compound against a target protein would yield data on the binding energy and the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein's active site.

Table 2: Hypothetical Molecular Docking Results for this compound with a Target Protein

Target ProteinBinding Affinity (kcal/mol)Interacting ResiduesType of Interaction
Hypothetical Kinase 1-7.8TYR 123, LEU 88Hydrogen Bond, Hydrophobic
Hypothetical Kinase 1PHE 201π-π Stacking
Hypothetical Protease A-6.5ASP 45, GLY 46Hydrogen Bond

Note: The data in this table is for illustrative purposes only and represents the type of information that would be generated from a molecular docking study.

Such in silico analyses provide valuable insights into the potential biological activity of a compound and can guide further experimental studies, such as enzyme assays and biophysical measurements, to validate the computational predictions.

Mechanistic Insights into Biological Interactions of Indole Propanoate Scaffolds Molecular Level

Molecular Recognition and Binding to Biological Targets

The initial step in the biological action of any compound is its recognition and binding to a specific target, typically a protein. This interaction is governed by a combination of non-covalent forces, including hydrogen bonding, electrostatic interactions, and hydrophobic and van der Waals forces. malvernpanalytical.com The affinity and specificity of this binding are determined by the three-dimensional complementarity between the ligand and the protein's binding site. drugdesign.org

Binding affinity describes the strength of the interaction between a ligand, such as an indole (B1671886) propanoate derivative, and its target protein. nih.gov It is a critical parameter in drug design, as higher affinity often correlates with greater potency. nih.gov This affinity is quantified by the equilibrium dissociation constant (KD), where a smaller KD value signifies a stronger binding interaction. malvernpanalytical.com The KD is the ratio of the off-rate (koff), the rate at which the ligand-protein complex dissociates, to the on-rate (kon), the rate at which the complex forms.

The process of a ligand binding to a protein can be conceptualized through several models, including the "lock and key," "induced fit," and "conformational selection" models. nih.gov In the context of flexible indole propanoate scaffolds, the induced fit and conformational selection models are particularly relevant, as both the ligand and the protein may undergo conformational changes to achieve the most stable binding pose. nih.gov The binding affinity is a result of the sum of all intermolecular forces, with hydrophobic interactions often being the primary driver for affinity, while more directional forces like hydrogen bonds and electrostatic interactions contribute significantly to the specificity of the binding. drugdesign.org

Indole propanoate scaffolds have been shown to interact with the active sites of various enzymes, leading to modulation of their catalytic activity. The specific mechanism of inhibition depends on the enzyme and the precise structure of the indole derivative.

Translocator protein (TSPO): TSPO is an 18 kDa protein located on the outer mitochondrial membrane that is involved in processes such as cholesterol transport and steroid synthesis. wikipedia.orgmdpi.com Certain indole derivatives, like N,N-dihexyl-2-(4-fluorophenyl)indole-3-acetamide (FGIN-1-27), act as ligands for TSPO. nih.gov These ligands bind within a pocket formed by the five transmembrane helices of the protein. nih.gov This binding can stimulate the transport of cholesterol into the mitochondria, a rate-limiting step in steroidogenesis. nih.gov The interaction is highly dependent on the ligand's structure, which must fit within the specific binding site to elicit a biological response. nih.gov

L-tryptophan oxidase (VioA): VioA is a flavoenzyme that catalyzes the first step in the biosynthesis of the pigment violacein (B1683560). It converts L-tryptophan into the corresponding α-imine. Indole propanoate derivatives that are structurally related to the substrate (L-tryptophan) or the product can act as competitive inhibitors of VioA. These inhibitors bind to the active site of the enzyme, preventing the natural substrate from binding and thus halting the catalytic reaction. X-ray crystallography studies have shown that these inhibitors occupy the same space as the substrate, interacting with key catalytic residues within the active site.

Fatty acid-binding protein 4 (FABP4): FABP4, also known as aP2, is a protein primarily found in adipocytes and macrophages that plays a key role in lipid metabolism and inflammatory responses. patsnap.comnih.gov Elevated levels of FABP4 are associated with metabolic diseases like obesity and type 2 diabetes. nih.govresearchgate.net Inhibitors of FABP4, such as the small molecule BMS309403, function by interacting with the fatty acid-binding pocket located in the interior of the protein. nih.gov By occupying this pocket, these inhibitors prevent the binding and transport of endogenous fatty acids and other lipids, thereby disrupting the protein's function and modulating downstream metabolic and inflammatory pathways. patsnap.comnih.gov

Table 1: Kinetic Parameters of L-tryptophan Oxidase (VioA) with Various Substrates This table illustrates the substrate promiscuity of VioA, providing a basis for understanding how modifications to the indole scaffold can affect enzyme interaction and inhibition.

Substratekcat (s-1)KM (µM)kcat/KM (M-1s-1)
L-tryptophan0.78292.7 x 104
6-fluoro-L-tryptophan0.94462.0 x 104
6-chloro-L-tryptophan1.21001.2 x 104
6-bromo-DL-tryptophan1.51101.4 x 104
1-methyl-L-tryptophan0.811505.4 x 103
7-aza-tryptophan0.172806.1 x 102
L-phenylalanine0.00112008.3 x 10-1

Cellular Uptake and Membrane Permeability Mechanisms

For a compound to exert its effect on intracellular targets, it must first cross the cell membrane. The physicochemical properties of indole propanoate derivatives, such as lipophilicity, size, and charge, dictate the mechanism by which they permeate this barrier. Unsubstituted indole is known to pass rapidly and unassisted across lipid membranes. nih.gov

The primary mechanisms for membrane permeation are passive diffusion and carrier-mediated transport.

Passive Diffusion: Lipophilic compounds can diffuse directly across the lipid bilayer, moving down their concentration gradient. The indole ring contributes to the lipophilicity of the scaffold, potentially facilitating this mode of transport. However, the propanoate side chain, especially if ionized, can decrease lipophilicity and hinder passive diffusion.

Carrier-Mediated Transport: Some indole derivatives may be recognized by specific transporter proteins embedded in the cell membrane. For instance, indole derivatives can be substrates for monocarboxylate transporters (MCTs). acs.org These transporters facilitate the movement of molecules across the membrane, a process that can be significantly faster than passive diffusion. The structural similarity of indole propanoates to natural metabolites like indole-3-propionic acid suggests they could be substrates for various uptake transporters.

While some indole derivatives have limitations due to poor membrane permeability, chemical modifications can be made to enhance their ability to cross cellular barriers. nih.gov

Modulatory Effects on Biochemical Pathways at a Mechanistic Level

By binding to and modulating the activity of key proteins, indole propanoate scaffolds can exert significant effects on entire biochemical pathways. The metabolite indole-3-propionic acid (IPA), for example, is known to have anti-inflammatory and antioxidant effects and can influence pathways related to metabolic disorders. nih.govnih.govresearchgate.net

The interaction of an indole propanoate ligand with a target like FABP4 provides a clear example of this modulatory effect. FABP4 is integrated into signaling networks that influence both metabolic and inflammatory responses. nih.govnih.gov By inhibiting FABP4, a ligand prevents the transport of fatty acids, which in turn can affect downstream signaling. For instance, FABP4 has been shown to modulate the activity of peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of adipogenesis and insulin sensitivity. nih.gov Inhibition of FABP4 can also affect inflammatory pathways by modulating the activity of NF-κB and JNK-AP-1. nih.gov Therefore, by engaging a single target protein, an indole propanoate inhibitor can trigger a cascade of events that alters cellular metabolism and inflammatory status. researchgate.net Similarly, indole derivatives that bind to nuclear receptors like the aryl hydrocarbon receptor (AhR) or the pregnane-X receptor (PXR) can directly affect gene expression and protein synthesis, leading to broad changes in cellular function. mdpi.comnih.gov

Structure-Activity Relationship (SAR) Investigations on a Molecular Basis

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. researchgate.netnih.gov For indole propanoate scaffolds, SAR investigations involve systematically modifying the core structure and assessing the impact on binding affinity, enzyme inhibition, or cellular effects. nih.govlimef.com

Key areas for modification on the indole propanoate scaffold include:

The Indole Ring: Substituents can be added at various positions (e.g., 1, 2, 4, 5, 6, or 7) to probe interactions with the target's binding pocket. Modifications can alter the electronics, sterics, and lipophilicity of the molecule.

The Propanoate Side Chain: The length, rigidity, and stereochemistry of this chain are often crucial for correct positioning within the active site. Replacing the propanoate with other acidic groups or bioisosteres can significantly impact activity.

By correlating these structural changes with changes in biological activity (e.g., IC50 or KD values), researchers can build a molecular model of the interaction, identifying key pharmacophoric features required for potent and selective activity. nih.gov

Table 2: Representative Structure-Activity Relationship (SAR) Data for Indole-Based Inhibitors This table presents hypothetical data modeled on typical SAR studies to illustrate how structural modifications impact biological activity, in this case, inhibitory potency (IC50).

Compound IDIndole Ring Substitution (R1)Side Chain Modification (R2)Linker (X)IC50 (µM)
MIP-01H-CH(CH3)COOH-CH2-15.2
MIP-025-Fluoro-CH(CH3)COOH-CH2-7.8
MIP-035-Methoxy-CH(CH3)COOH-CH2-25.4
MIP-04H-CH2CH2COOH-CH2-33.1
MIP-05H-CH(CH3)CONH2-CH2->100
MIP-065-Fluoro-CH(CH3)COOH-O-45.9

Enzymatic and Biocatalytic Transformations of Indole Propanoate Esters

Microbial Transformation Pathways of Indole-Related Compounds

The gut microbiota can metabolize tryptophan, an essential amino acid, into a variety of biologically active indole (B1671886) compounds. nih.gov Symbiotic microorganisms can directly convert tryptophan to indole, skatole, indole-3-acetic acid (IAA), indole-3-propionic acid (IPA), and indole-3-aldehyde (IAld). nih.gov The production of IPA by gut bacteria is primarily controlled by tryptophan aminotransferase. nih.gov Bacteria involved in the formation of IPA in the gut include Lactobacillus reuteri, Akkermansia, and species within the Clostridium genus, such as Clostridium sporogenes and Clostridium caloritolerans, as well as some Peptostreptococci. nih.gov

In the context of indole propanoate esters, microbial transformations can be utilized for their synthesis or modification. For instance, studies on the microbial transformation of esters of chlorinated carboxylic acids have shown that microorganisms from environmental waters and pure cultures of Pseudomonas putida can hydrolyze these esters to their corresponding carboxylic acids. nih.gov The rate of these microbial transformations can be influenced by the structure of the ester, with the rate constants for carboxylic acid esters with a fixed aromatic moiety increasing with the length of the alkyl substituent. nih.gov

An enzyme from Pseudomonas savastanoi has been isolated that catalyzes the conversion of L-tryptophan to indole-3-acetamide, a precursor to indole-3-acetic acid. researchgate.net This enzyme, a tryptophan oxidative decarboxylase, is specific for the L-isomer of tryptophan and is inhibited by its end product, indole-3-acetamide, as well as by indole-3-acetic acid. researchgate.net

Enzyme-Catalyzed Oxidations and Reductions (e.g., by L-tryptophan oxidase VioA)

Enzyme-catalyzed oxidations and reductions of indole derivatives are crucial for the biosynthesis of many natural products. A key enzyme in this process is L-tryptophan oxidase (VioA), a flavoenzyme involved in the biosynthesis of the purple pigment violacein (B1683560) in Chromobacterium violaceum. nih.govnih.gov VioA catalyzes the initial step, which is the oxidative conversion of L-tryptophan to the corresponding α-imine. nih.govnih.gov

VioA belongs to the glutathione (B108866) reductase family 2 of FAD-dependent oxidoreductases and exhibits high specificity for L-tryptophan. nih.govnih.gov It can also process other tryptophan analogs such as 7-aza-tryptophan, 1-methyl-tryptophan, 5-methyl-tryptophan, and 5-fluoro-tryptophan. nih.gov The enzyme shows minimal activity towards other canonical amino acids, with only a minor conversion of L-phenylalanine observed. nih.gov

The catalytic mechanism of VioA has been elucidated through structural and mutational analyses, identifying Arg(64), Lys(269), and Tyr(309) as key catalytic residues. nih.gov A substrate-related competitive inhibitor, 3-(1H-indol-3-yl)-2-methylpropanoic acid, was synthesized to aid in these investigations. nih.govnih.gov The study of VioA and similar enzymes, like StaO from Streptomyces sp. TP-A0274, which is involved in staurosporine (B1682477) biosynthesis, has led to the development of selective assays for L-tryptophan quantification. colab.ws

The broader family of flavin-dependent monooxygenases (FDMOs) has been explored for the asymmetric biocatalytic oxidation of 2-arylindoles. nih.gov A previously uncharacterized FDMO, named Champase, from the fungus Coccidioides immitis, was found to stereoselectively oxidize a variety of substituted 2-arylindoles to their corresponding 3-hydroxyindolenine products with good yields and enantiomeric ratios. nih.gov This highlights the potential of discovering new biocatalysts for selective indole functionalization through bioinformatics approaches. nih.gov

Biocatalytic Approaches for Stereoselective Synthesis

Biocatalysis offers powerful tools for the stereoselective synthesis of complex molecules, including those with an indole framework. The enantioselective synthesis of pyrroloindolines, for example, can be achieved using the S-adenosyl methionine (SAM)-dependent methyltransferase PsmD from Streptomyces griseofuscus. nih.govresearchgate.net This enzyme catalyzes the stereo- and regioselective methylation at the C3 position of various indoles, directly forming the desired pyrroloindole moiety. nih.govresearchgate.net

The substrate scope of PsmD has been investigated, and preparative-scale enzymatic methylation has been demonstrated for selected substrates, including a system for cofactor (SAM) regeneration. nih.gov This approach showcases the potential of biocatalysis in the synthesis of natural product-inspired compounds. nih.gov

Another example of stereoselective synthesis is the L-proline catalyzed condensation reaction of methyl 2-(3-formyl-1H-indol-2-yl)acetate with various aldehydes to produce (E)-methyl α-(3-formyl-1H-indol-2-yl)-β-aryl/alkyl-substituted acrylates. rsc.org This method provides a metal-free and robust route to highly substituted and biologically important carbazoles and γ-carbolines. rsc.org

Bioinspired Prenylation Reactions and Their Enzymatic Context

Prenylation, the attachment of isoprenoid units, is a common modification of natural products that often imparts significant biological activity. nih.govnih.gov While chemically challenging, enzymatic prenylation offers a highly regioselective and efficient alternative. nih.govnih.gov Indole prenyltransferases (IPTs), particularly those from the dimethylallyl tryptophan synthase (DMATS) superfamily, catalyze the direct and regiospecific installation of prenyl groups onto indole-containing compounds. researchgate.net

A toolbox of 4-DMATS enzymes has been developed to produce a range of 4-dimethylallyl tryptophan and indole derivatives. researchgate.net These enzymes, from sources like Aspergillus japonicus, Claviceps purpurea, and Trichophyton benhamiae, have been shown to prenylate various C5-substituted tryptophan derivatives and even truncated analogs like tryptamine (B22526) and 3-indole propanoic acid at the C4 position with high conversion rates. researchgate.netchemistryviews.org This biocatalytic approach circumvents the need for protecting groups often required in chemical synthesis. chemistryviews.org

Similarly, 7-dimethylallyl tryptophan synthase (7-DMATS) has been used to catalyze the C7-prenylation of tryptophan-containing cyclic dipeptides. nih.govnih.gov The enzyme's substrate flexibility and regioselectivity have been demonstrated, with kinetic studies revealing that cyclo-L-Trp-Gly is the preferred substrate. nih.gov

Researchers have also identified a 5-dimethylallyltryptophan synthase from Aspergillus clavatus, which fills the last remaining gap in the positional prenylation of the indole ring by catalyzing prenylation at the C-5 position. nih.gov This enzyme shows high specificity for L-tryptophan and dimethylallyl diphosphate (B83284) (DMAPP). nih.gov

Inspired by these enzymatic processes, non-enzymatic, bioinspired indole prenylation reactions have been developed. acs.orgnih.gov These reactions use DMAPP or its equivalents as electrophiles in aqueous acidic media to directly prenylate indole derivatives like tryptophan ethyl ester. acs.orgnih.gov This approach has been successfully applied to the synthesis of several natural products. nih.gov Additionally, a Lewis acid-catalyzed C2 prenylation of indoles, inspired by the enzymatic mechanism, has been developed, offering a direct and selective method for this challenging transformation. phys.org

Table of Research Findings on Enzymatic Transformations of Indole Derivatives:

Enzyme/CatalystSubstrate(s)Product(s)Key Findings
L-tryptophan oxidase (VioA) L-tryptophanL-tryptophan-α-imineCatalyzes the initial oxidative step in violacein biosynthesis; highly specific for L-tryptophan. nih.govnih.gov
Champase (FDMO) 2-Arylindoles3-HydroxyindoleninesStereoselectively oxidizes a range of substituted 2-arylindoles. nih.gov
PsmD (Methyltransferase) Various indolesC3-methylated pyrroloindolinesEnables enantioselective synthesis of pyrroloindolines. nih.govresearchgate.net
4-DMATS Tryptophan derivatives, 3-indole propanoic acidC4-prenylated indole derivativesRegioselectively prenylates various unprotected tryptophan derivatives. researchgate.netchemistryviews.org
7-DMATS Tryptophan-containing cyclic dipeptidesC7-prenylated derivativesCatalyzes regioselective prenylation at the C7 position. nih.govnih.gov
5-DMATS L-tryptophan, indole derivativesC5-prenylated indole derivativesFills the gap for C5-prenylation of the indole ring. nih.gov
L-proline Methyl 2-(3-formyl-1H-indol-2-yl)acetate, aldehydes(E)-methyl α-(3-formyl-1H-indol-2-yl)-β-substituted acrylatesProvides a stereoselective, metal-free route to substituted carbazoles and γ-carbolines. rsc.org

Advanced Analytical Methodologies for Research on Methyl 2 1h Indol 3 Yl Propanoate

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone for the separation and purification of methyl 2-(1H-indol-3-yl)propanoate from reaction mixtures and for assessing its purity. biomedpharmajournal.org High-performance liquid chromatography and gas chromatography are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of indole (B1671886) compounds. cetjournal.it Its application in the study of this compound allows for efficient separation and quantification.

Chiral Separation: A significant application of HPLC in the context of this compound is chiral separation. Since this compound possesses a chiral center, separating its enantiomers is often crucial. This is typically achieved using chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective. For instance, cellulose tris(3,5-dimethylphenylcarbamate) is a commonly used chiral selector that has demonstrated broad applicability in resolving a wide range of racemic compounds. windows.net The separation of enantiomers can be performed using various modes, including normal phase, reversed phase, and polar organic modes, offering flexibility in method development. windows.net The choice of mobile phase, often a mixture of solvents like n-hexane and isopropanol, is critical for achieving optimal separation. nih.gov

Purity Assessment: HPLC is also instrumental in determining the purity of synthesized this compound. By developing a suitable reversed-phase HPLC method, the compound can be separated from impurities and starting materials. A typical setup would involve a C18 column and a mobile phase consisting of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer. cetjournal.itjuniperpublishers.com The use of ultra-high-pressure liquid chromatography (UHPLC) can further enhance resolution and reduce analysis time. ub.edu

Interactive Table: HPLC Parameters for Indole Compound Analysis
ParameterTypical ConditionsSource(s)
Column C18, Chiral Stationary Phases (e.g., Cellulose-based) cetjournal.itwindows.netjuniperpublishers.com
Mobile Phase Methanol/Water, Acetonitrile/Water, n-Hexane/Isopropanol cetjournal.itnih.gov
Detection UV-Vis Detector nih.govsigmaaldrich.com
Flow Rate 0.5 - 1.0 mL/min sigmaaldrich.com
Application Purity Assessment, Chiral Separation cetjournal.itwindows.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, including derivatives of indole. phcogj.com It combines the separation capabilities of gas chromatography with the identification power of mass spectrometry.

For the analysis of this compound, the compound is typically first vaporized and then separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint of the molecule, allowing for its identification by comparing it to spectral libraries like the National Institute of Standards and Technology (NIST) library. phcogj.comresearchgate.net GC-MS is particularly useful for identifying and quantifying the compound in complex mixtures, such as in the analysis of volatile compounds in natural products or in metabolomics studies. researchgate.netmdpi.com The technique is highly sensitive and can detect trace amounts of the compound. nih.gov

Interactive Table: GC-MS Parameters for Indole Compound Analysis
ParameterTypical ConditionsSource(s)
Column Fused-silica capillary column (e.g., Rtx-5MS) ekb.eg
Carrier Gas Helium ekb.eg
Ionization Mode Electron Impact (EI) ekb.eg
Detector Mass Spectrometer phcogj.com
Application Identification, Quantification, Metabolite Profiling phcogj.commdpi.com

Hyphenated Techniques for Comprehensive Analysis (e.g., LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique that combines the separation power of liquid chromatography with the specificity of tandem mass spectrometry. mdpi.com This method is particularly valuable for the quantitative analysis of this compound in complex biological matrices. nih.gov

The process involves separating the compound from other components in a sample using an LC system, followed by its introduction into the mass spectrometer. In the MS/MS system, the precursor ion corresponding to the compound of interest is selected and then fragmented to produce product ions. This multiple reaction monitoring (MRM) approach significantly enhances the selectivity and sensitivity of the analysis. mdpi.com LC-MS/MS has been successfully applied for the quantitation of indole and its derivatives in various biological samples. nih.gov

Advanced NMR Techniques for Complex Mixture Analysis and Metabolomics Research (non-human systems)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. nmr-bio.com For this compound, ¹H and ¹³C NMR spectroscopy are routinely used to confirm its structure after synthesis. sgu.edu.in

In the context of complex mixtures and metabolomics research in non-human systems, advanced NMR techniques become crucial. Techniques such as 2D NMR (e.g., COSY, HSQC, HMBC) can help to resolve overlapping signals and establish connectivity between different parts of the molecule, which is particularly useful when analyzing crude reaction mixtures or biological extracts. The use of stable isotope labeling, where specific atoms in the molecule are replaced with their heavier isotopes (e.g., ¹³C, ¹⁵N), can significantly enhance the NMR signal and provide more detailed structural and dynamic information. nmr-bio.com

X-ray Diffraction for Polymorphism and Solid-State Characterization

X-ray diffraction is a powerful technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. researchgate.netresearchgate.netnih.gov In the case of this compound, single-crystal X-ray diffraction can provide precise information about its molecular conformation, bond lengths, and bond angles. researchgate.netresearchgate.netnih.gov

This technique is also essential for studying polymorphism, which is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can have different physical properties, such as solubility and melting point. X-ray diffraction analysis can identify and characterize different polymorphic forms of this compound, which is crucial for understanding its solid-state properties. researchgate.netresearchgate.netnih.gov For instance, studies have reported the crystal structure of a related compound, methyl 3-(1H-indol-3-yl)propanoate, revealing a monoclinic crystal system and the presence of intermolecular hydrogen bonds. researchgate.netnih.gov

Interactive Table: X-ray Crystallographic Data for a Related Indole Propanoate
ParameterValueSource(s)
Compound Methyl 3-(1H-indol-3-yl)propanoate researchgate.netnih.gov
Molecular Formula C₁₂H₁₃NO₂ nih.gov
Crystal System Monoclinic researchgate.netnih.gov
Space Group P2₁/c researchgate.net
a (Å) 6.893 (5) nih.gov
b (Å) 9.146 (8) nih.gov
c (Å) 18.052 (10) nih.gov
β (°) 111.27 (3) nih.gov
V (ų) 1060.5 (13) nih.gov

Future Research Directions and Emerging Perspectives for Indole Propanoate Esters

Development of Novel and Sustainable Synthetic Routes

The synthesis of indole (B1671886) propanoate esters has traditionally relied on classical methods such as the Fischer indole synthesis, which often require harsh conditions and can generate significant waste. researchgate.net The future of synthesizing these valuable compounds lies in the development of novel and sustainable methodologies that are more efficient, atom-economical, and environmentally benign.

Recent advancements in photocatalysis offer a promising avenue for the synthesis of functionalized indoles under mild conditions. nih.govnih.gov Visible-light-induced photoredox catalysis, for instance, can be employed for the generation of radical intermediates that can participate in cyclization reactions to form the indole core or for the functionalization of pre-existing indole scaffolds. nih.govnih.govnih.gov The use of redox-active esters in combination with photocatalysts allows for the generation of alkyl radicals that can be used to introduce the propanoate side chain onto the indole ring. nih.govnih.gov

Biocatalysis presents another green and highly selective approach to the synthesis of indole propanoate esters. Enzymes, such as lipases, can be utilized for the esterification of indole-3-propanoic acid with high efficiency and under mild reaction conditions, minimizing the formation of byproducts. nih.govmdpi.com Furthermore, the use of monoamine oxidase (MAO-N) enzymes has been explored for the aromatization of indoline (B122111) precursors to indoles, a method that could be adapted for the synthesis of specific indole propanoate esters. mdpi.com

Flow chemistry is also emerging as a powerful tool for the synthesis of indole derivatives, including esters. nih.govmdpi.com Continuous-flow reactors offer precise control over reaction parameters, leading to improved yields, reduced reaction times, and enhanced safety, making it a sustainable approach for the large-scale production of these compounds. nih.govmdpi.com

Table 1: Emerging Sustainable Synthetic Methodologies for Indole Propanoate Esters

MethodologyKey FeaturesPotential Advantages
Photocatalysis Utilizes visible light and a photocatalyst to initiate reactions via radical intermediates. nih.govnih.govnih.govMild reaction conditions, high functional group tolerance, access to novel reactivity.
Biocatalysis Employs enzymes (e.g., lipases, oxidases) to catalyze specific reactions. nih.govmdpi.commdpi.comHigh chemo-, regio-, and enantioselectivity; environmentally friendly (water as a solvent, biodegradable catalysts).
Flow Chemistry Reactions are performed in a continuous stream rather than a batch. nih.govmdpi.comEnhanced reaction control, improved safety, scalability, and potential for automation.

Exploration of Undiscovered Reactivity Patterns and Chemical Space

The reactivity of the indole core is well-established, with electrophilic substitution typically occurring at the C3 position. researchgate.net However, the interplay between the indole nucleus and the propanoate ester side chain can lead to novel and underexplored reactivity patterns. Future research should focus on elucidating how the ester functionality influences the electronic properties and reactivity of the indole ring, and vice versa.

For instance, the ester group can be hydrolyzed under mild alkaline conditions, a reactivity that could be exploited for controlled release applications or as a protecting group strategy in more complex syntheses. researchgate.net The development of selective functionalization methods for the indole ring in the presence of the propanoate ester, and for the ester itself, will be crucial for expanding the accessible chemical space of these derivatives. This includes exploring reactions at the C2 position of the indole, which is generally less reactive than C3, or developing methods for the selective transformation of the ester into other functional groups. chemdiv.com

The exploration of cycloaddition reactions involving the indole core of propanoate esters could also lead to the synthesis of complex, three-dimensional scaffolds with interesting biological properties. nih.gov The unique electronic nature of the indole ring makes it a potential partner in various pericyclic reactions, opening up avenues for the rapid construction of novel polycyclic indole alkaloids.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

The vastness of the chemical space for indole derivatives presents a significant challenge for traditional drug discovery and materials science. chemdiv.com Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize this field by enabling the rapid and cost-effective design of novel indole propanoate esters with desired properties. nih.govyoutube.comyoutube.comyoutube.com

Generative models, a type of AI, can be trained on large datasets of known molecules to design new chemical entities with specific characteristics, such as high binding affinity to a biological target or desirable physicochemical properties. youtube.comyoutube.comyoutube.com These models can explore the chemical space around the indole propanoate scaffold to generate novel derivatives that are synthetically accessible. youtube.comyoutube.comyoutube.com

ML models can also be developed to predict the biological activity, toxicity, and other properties of indole propanoate esters, thereby reducing the need for extensive and costly experimental screening. neurips.ccscholasticahq.comopenreview.netnih.gov Quantitative Structure-Activity Relationship (QSAR) models, for example, can be built to correlate the structural features of these esters with their biological activity, guiding the design of more potent and selective compounds. nih.govnih.govnih.gov Furthermore, AI can be integrated into retrosynthesis planning, suggesting efficient and sustainable synthetic routes for newly designed molecules. rsc.org

Table 2: Applications of AI/ML in Indole Propanoate Ester Research

AI/ML ApplicationDescriptionPotential Impact
Generative Models Algorithms that create new data (molecules) based on learned patterns from existing data. youtube.comyoutube.comyoutube.comRapid design of novel indole propanoate esters with desired properties.
Property Prediction Machine learning models that predict biological, physical, or chemical properties of molecules. neurips.ccscholasticahq.comopenreview.netnih.govPrioritization of compounds for synthesis and testing, reducing experimental costs.
Retrosynthesis Planning AI tools that suggest synthetic routes for a target molecule. rsc.orgAccelerates the development of efficient and sustainable synthesis strategies.

Advanced Mechanistic Studies at the Molecular Level

A deep understanding of reaction mechanisms is fundamental to the development of new synthetic methods and the prediction of chemical reactivity. Future research on indole propanoate esters should employ advanced experimental and computational techniques to elucidate the intricate details of their formation and transformations at the molecular level.

Computational chemistry , particularly density functional theory (DFT), can be used to model reaction pathways, calculate transition state energies, and predict the outcomes of reactions. nih.govnih.gov This approach can provide valuable insights into the mechanisms of both established and novel synthetic routes to indole propanoate esters, aiding in the optimization of reaction conditions and the design of more efficient catalysts. nih.govnih.gov

Advanced spectroscopic techniques , such as in-situ NMR and time-resolved spectroscopy, can be used to detect and characterize transient intermediates in chemical reactions. nih.gov These experimental methods, when combined with computational studies, can provide a comprehensive picture of the reaction mechanism, including the identification of key intermediates and the determination of rate-limiting steps.

Expansion of Derivatives for Chemical Biology Tool Development

The structural similarity of indole propanoate esters to endogenous molecules like tryptophan and auxin makes them excellent starting points for the development of chemical biology tools. These tools are essential for studying biological processes in their native environment.

Indole propanoate esters can be functionalized with reporter groups, such as fluorescent dyes or affinity tags, to create molecular probes . mdpi.com These probes can be used to visualize and track the localization and dynamics of specific proteins or to identify new biological targets. The indole scaffold itself possesses intrinsic fluorescence properties that can be modulated by substitution, offering a basis for the design of novel fluorescent probes. nih.gov

Furthermore, indole propanoate esters can be designed as bioactive molecules to modulate the activity of specific enzymes or receptors. nih.gov By systematically modifying the structure of the indole ring and the propanoate side chain, it is possible to develop potent and selective inhibitors or activators of biological targets implicated in disease. nih.govnih.govnih.gov For example, derivatives of indole carboxylic acids have shown promise as anticancer agents. nih.gov The development of a diverse library of indole propanoate esters will be a valuable resource for screening against a wide range of biological targets and for identifying new therapeutic leads. chemdiv.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.